6-Hydroxyeburamonine

Description

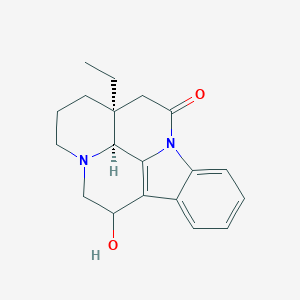

6-Hydroxyeburamonine is a hydroxylated derivative of the parent compound eburamonine, characterized by a hydroxyl (-OH) group at the 6-position of its aromatic or heterocyclic backbone. Hydroxylated derivatives of alkaloids and coumarins are widely studied for their antioxidant, anti-inflammatory, and anticancer properties, which may extend to this compound .

Properties

CAS No. |

101242-46-0 |

|---|---|

Molecular Formula |

C19H22N2O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(15S,19S)-15-ethyl-9-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |

InChI |

InChI=1S/C19H22N2O2/c1-2-19-8-5-9-20-11-14(22)16-12-6-3-4-7-13(12)21(15(23)10-19)17(16)18(19)20/h3-4,6-7,14,18,22H,2,5,8-11H2,1H3/t14?,18-,19+/m1/s1 |

InChI Key |

ORAIZAYDRXAALB-BRQZFJGMSA-N |

SMILES |

CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |

Canonical SMILES |

CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |

Synonyms |

6-hydroxyeburamonine 6-hydroxyvinburnine |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Hydroxyvinburnine involves several steps. One common method includes the hydroxylation of vinburnine. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired hydroxylation. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

6-Hydroxyvinburnine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Hydroxyvinburnine has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex molecules.

Biology: It is studied for its potential effects on cellular processes and pathways.

Medicine: It is investigated for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Hydroxyvinburnine involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating neurotransmitter levels, inhibiting specific enzymes, or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Considerations

6-Hydroxyeburamonine shares structural motifs with several hydroxylated and aromatic compounds:

6,7-Dihydroxycoumarin

- Functional Groups : Two hydroxyl groups at positions 6 and 7 on a coumarin scaffold.

- Pharmacological Activity : Demonstrates potent antioxidant and anticancer effects due to electron-donating hydroxyl groups, which enhance free radical scavenging .

- Key Difference : The single hydroxyl group in this compound may reduce redox activity compared to 6,7-Dihydroxycoumarin but could improve metabolic stability by minimizing oxidative degradation pathways.

Ethyl Hydroxyisobutyrate (from )

- Functional Groups : Hydroxyl and ester groups.

- Applications : Used as a solvent or flavoring agent, highlighting how esterification can modulate volatility and solubility .

- Contrast : Unlike this compound, ethyl hydroxyisobutyrate lacks an aromatic backbone, resulting in divergent biological and industrial applications.

6HOMeMOpaHaMH (from )

- Reported Properties : Stability under varying conditions and interactions with industrial reagents.

- Comparison : If 6HOMeMOpaHaMH is a structurally related compound, this compound may share similar stability profiles but differ in reactivity due to hydroxyl group positioning.

Bioactivity

A hypothetical comparison of pharmacological profiles based on structural analogs:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Metabolic Stability |

|---|---|---|---|

| This compound | Moderate (1-OH) | High (aromatic backbone) | High |

| 6,7-Dihydroxycoumarin | High (2-OH) | Moderate | Moderate |

| Ethyl Lactate | Low | Negligible | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.